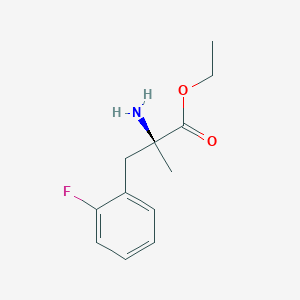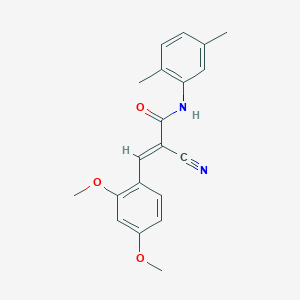
N-(6-(Chloromethyl)-4-cyanopyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(Chloromethyl)-4-cyanopyridin-2-yl)acetamide: is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of a chloromethyl group, a cyano group, and an acetamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(Chloromethyl)-4-cyanopyridin-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(6-(Chloromethyl)-4-cyanopyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: The active hydrogen on the cyano group can take part in condensation reactions with bidentate reagents to form heterocyclic compounds.
Hydrolysis: The compound can undergo hydrolysis to form corresponding acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide and hydrazonoyl chloride in ethanolic solutions.
Condensation: Reagents such as bidentate ligands and catalysts like lutidine and TBTU in dry dichloromethane are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Condensation Reactions: Products include heterocyclic compounds such as aminopyrazoles and pyrazolo[3,4-d]1,2,3-triazine derivatives.
Hydrolysis: Products include corresponding phenoxy acids and amines.
Scientific Research Applications
Chemistry: N-(6-(Chloromethyl)-4-cyanopyridin-2-yl)acetamide is used as a precursor in the synthesis of various heterocyclic compounds.
Biology and Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The presence of the cyano and chloromethyl groups enhances its biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its ability to form stable heterocyclic structures makes it useful in the production of pesticides and other bioactive compounds .
Mechanism of Action
The mechanism of action of N-(6-(Chloromethyl)-4-cyanopyridin-2-yl)acetamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the chloromethyl group can undergo nucleophilic substitution, leading to the formation of active metabolites . These interactions can modulate the activity of enzymes and receptors, contributing to the compound’s biological effects .
Comparison with Similar Compounds
N-(2-Pyridyl)acetamide: Similar in structure but lacks the chloromethyl and cyano groups.
N-(4-Cyanopyridin-2-yl)acetamide: Similar but lacks the chloromethyl group.
N-(6-Chloropyridin-2-yl)acetamide: Similar but lacks the cyano group.
Uniqueness: N-(6-(Chloromethyl)-4-cyanopyridin-2-yl)acetamide is unique due to the presence of both the chloromethyl and cyano groups, which enhance its reactivity and biological activity.
Properties
Molecular Formula |
C9H8ClN3O |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
N-[6-(chloromethyl)-4-cyanopyridin-2-yl]acetamide |
InChI |
InChI=1S/C9H8ClN3O/c1-6(14)12-9-3-7(5-11)2-8(4-10)13-9/h2-3H,4H2,1H3,(H,12,13,14) |
InChI Key |
AAOODGPCKUPVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)CCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Chloromethyl)[1,3]dioxolo[4,5-F][1,3]benzoxazole](/img/structure/B14859543.png)

![ethyl (2R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B14859548.png)
![2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B14859552.png)
![methyl (2E)-[(4-chlorophenyl)sulfonyl][(4-methylphenyl)hydrazono]acetate](/img/structure/B14859554.png)





![6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14859600.png)

